molecular formula C18H23N3OS B2707241 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034311-47-0

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2707241
CAS No.: 2034311-47-0
M. Wt: 329.46
InChI Key: ONXIPOKGNQCWRM-UHFFFAOYSA-N
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Description

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound with a unique structure that has generated interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step synthetic procedures. Starting materials often include readily available organic compounds which undergo cyclization, substitution, and condensation reactions. Precise reaction conditions such as temperature, solvent, and time can vary based on the specific synthetic route chosen.

Industrial Production Methods: : Industrial synthesis might leverage scalable reactions and optimizations to ensure high yield and purity. Techniques like continuous flow reactors and solid-phase synthesis can enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Introduction of oxygen or removal of hydrogen to form more oxidized products.

  • Reduction: : Addition of hydrogen or removal of oxygen, leading to more reduced products.

  • Substitution: : Replacement of one functional group with another within the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : e.g., potassium permanganate.

  • Reducing agents: : e.g., lithium aluminum hydride.

  • Substitution reactions: : using nucleophiles or electrophiles under specific solvent and temperature conditions.

Major Products: : The reactions typically yield derivatives of the parent compound with modifications at specific positions, maintaining the core structure.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of complex molecules. Biology : Investigated for its interactions with biological macromolecules. Medicine Industry : Utilized in the development of new materials with unique properties.

Mechanism of Action

Mechanism: : The compound's mechanism of action can involve interaction with specific molecular targets, potentially binding to proteins or receptors, thereby modulating their function. Molecular Targets and Pathways : May engage in pathways involving neurotransmitter systems, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone

  • 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Uniqueness: : Compared to similar compounds, 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone may exhibit distinct pharmacological profiles and chemical reactivity, due to its unique substitution pattern and molecular structure. Each variant offers potential nuances in biological activity, making it a compound of significant interest for further exploration.

The compound's multifaceted nature positions it as a notable subject in scientific research, with applications spanning across various disciplines. Its preparation, reactions, and applications warrant further study to fully realize its potential.

Properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(14-19-7-1-2-8-19)20-9-3-16(4-10-20)21-11-5-17-15(13-21)6-12-23-17/h1-2,6-8,12,16H,3-5,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXIPOKGNQCWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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